

Atilotrelvir: A Head-to-Head Comparison with Other Antivirals for COVID-19

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Compound of Interest

Compound Name: Atilotrelvir

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This guide provides a comprehensive comparison of **Atilotrelvir** (GST-HG171) with other antiviral agents, focusing on preclinical and clinical data. **Atilotrelvir** is a potent, broad-spectrum, orally bioavailable small-molecule inhibitor of the SARS-CoV-2 3C-like (3CL) protease, a critical enzyme in the viral replication cycle.

Executive Summary

Preclinical studies indicate that **Atilotrelvir** demonstrates greater potency and efficacy compared to Nirmatrelvir, another 3CL protease inhibitor.^[1] In a significant phase 2/3 clinical trial, **Atilotrelvir**, in combination with Ritonavir, was shown to be effective in reducing the time to symptom recovery and viral clearance in patients with mild to moderate COVID-19. Direct head-to-head clinical trials with other antivirals are not yet available.

Preclinical Data: Atilotrelvir vs. Nirmatrelvir

Atilotrelvir has been directly compared to Nirmatrelvir in preclinical studies, revealing its potential as a superior therapeutic agent.

In Vitro Antiviral Activity

Atilotrelvir exhibited 5-10 fold higher potency than Nirmatrelvir in cytopathic effect assays against various SARS-CoV-2 variants.^{[2][3]} The 50% effective concentrations (EC50) with protein-binding adjustment are presented below.^[4]

SARS-CoV-2 Variant	Atilotrelvir (GST-HG171) EC50 (ng/mL)	Nirmatrelvir EC50 (ng/mL)
Wild Type	149.68	840.25
Omicron BA.4	93.22	190.07
Omicron BA.5	131.87	560.17

In Vivo Efficacy

In a mouse model of SARS-CoV-2 infection, **Atilotrelvir** demonstrated higher efficacy in reducing the viral load in lung tissue compared to Nirmatrelvir.^[2]^[3] Furthermore, studies in rats indicated that **Atilotrelvir** has a more favorable lung tissue distribution, with a 4-5 fold higher lung-to-plasma exposure ratio than Nirmatrelvir.^[2]

Clinical Data: Atilotrelvir plus Ritonavir vs. Placebo

A randomized, double-blind, placebo-controlled phase 2/3 clinical trial (NCT05656443) evaluated the efficacy and safety of **Atilotrelvir** in combination with Ritonavir in adult patients with mild to moderate COVID-19.

Outcome	Atilotrelvir + Ritonavir	Placebo	P-value
Median Time to Sustained Symptom Recovery	13.0 days	15.0 days	0.031
Time to Negative Viral Conversion (HR)	0.75	-	<0.0001

Experimental Protocols

Preclinical In Vitro Antiviral Assay (Cytopathic Effect Assay)

The antiviral activity of **Atilotrelvir** and Nirmatrelvir was assessed using a cytopathic effect (CPE) assay in Vero E6 cells.[3]

- Cell Seeding: Vero E6 cells were seeded in 96-well plates.
- Virus Infection: Cells were infected with various SARS-CoV-2 variants in the presence of a P-glycoprotein inhibitor (CP-100356).
- Compound Treatment: A series of concentrations of **Atilotrelvir** or Nirmatrelvir were added to the wells.
- Incubation: The plates were incubated, and the cytopathic effect was observed.
- Data Analysis: The EC50 values, representing the concentration of the compound that inhibits the viral CPE by 50%, were calculated.

Preclinical In Vivo Efficacy Study (Mouse Model)

The in vivo efficacy was evaluated in a mouse model infected with SARS-CoV-2.[5] While the specific protocol for the direct comparison between **Atilotrelvir** and Nirmatrelvir is not detailed in the provided results, a general methodology for such studies is as follows:

- Animal Model: Severe combined immunodeficient (SCID) mice susceptible to SARS-CoV-2 infection were used.
- Infection: Mice were intranasally inoculated with a specific strain of SARS-CoV-2.
- Treatment: Treatment with **Atilotrelvir**, Nirmatrelvir, or a vehicle control was initiated post-infection, typically administered orally twice daily for a set duration (e.g., 3-5 days).
- Outcome Assessment: At the end of the treatment period, mice were euthanized, and lung tissues were collected to measure viral load (viral RNA copies and/or infectious virus titers).

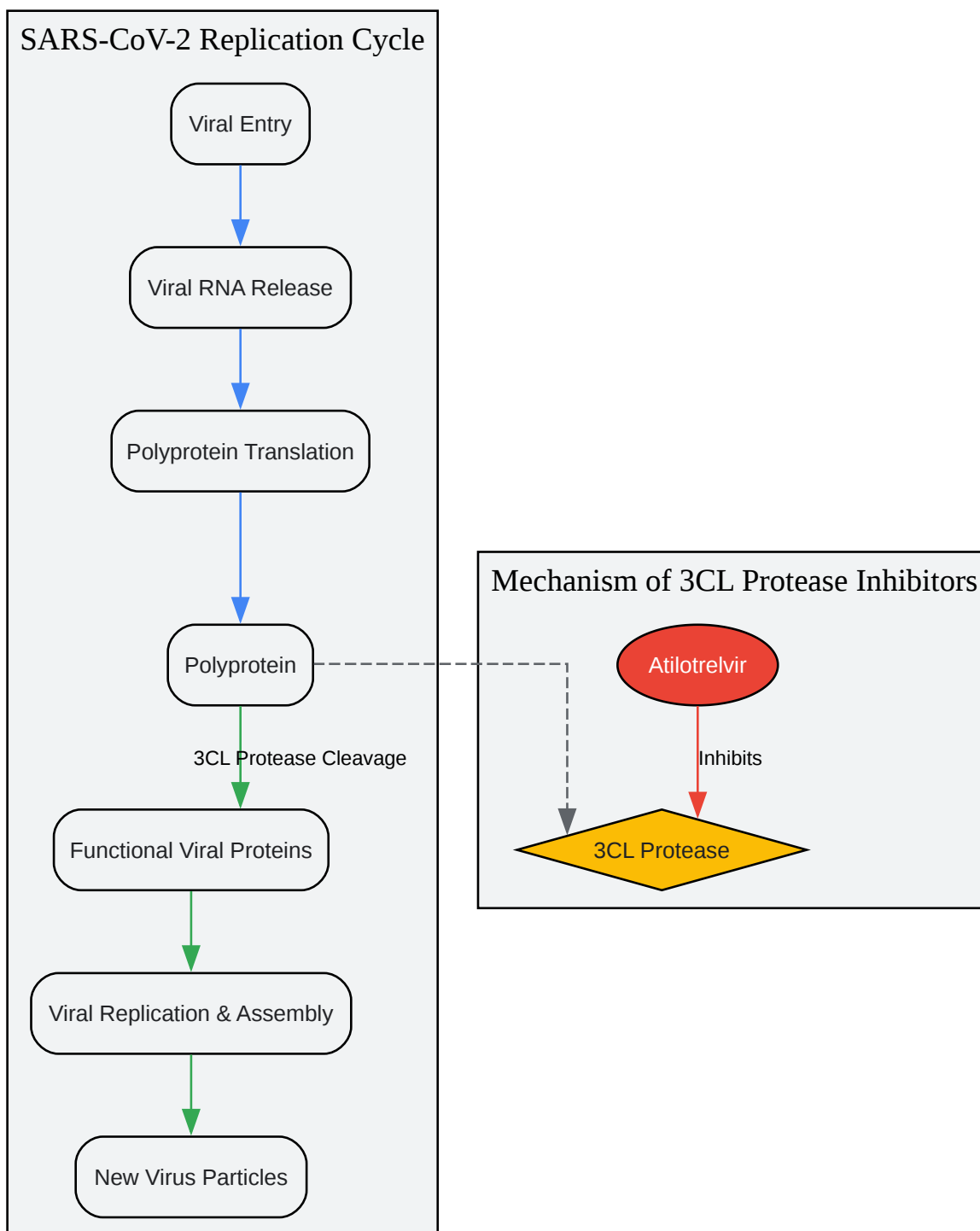
Clinical Trial Protocol (NCT05656443)

This was a multicenter, randomized, double-blind, placebo-controlled, phase 2/3 study.[6]

- **Participants:** Adult patients with mild to moderate COVID-19 with symptom onset within 72 hours were enrolled.
- **Randomization:** Patients were randomized in a 1:1 ratio to receive either **Atilotrelvir** (150 mg) plus Ritonavir (100 mg) or a corresponding placebo.
- **Treatment:** The assigned treatment was administered orally twice daily for 5 days.
- **Primary Endpoint:** The primary efficacy endpoint was the time to sustained recovery of 11 COVID-19-related clinical symptoms for at least two consecutive days within a 28-day period.

Mechanism of Action and Signaling Pathways

Atilotrelvir, like Nirmatrelvir, is a 3CL protease inhibitor. The 3CL protease is a viral enzyme essential for the replication of SARS-CoV-2. It cleaves the viral polyproteins into functional non-structural proteins. By inhibiting this enzyme, these antivirals block the viral replication process.

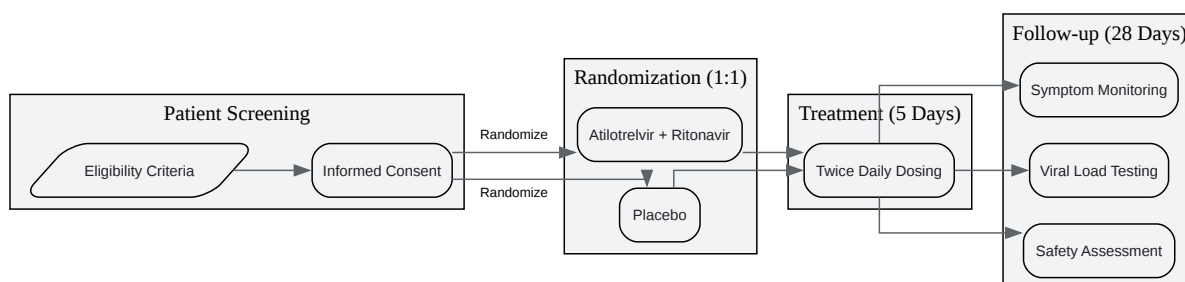


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Caption: Mechanism of **Atilotrelvir** as a 3CL Protease Inhibitor.

Experimental Workflow: Phase 2/3 Clinical Trial

The workflow for the pivotal clinical trial of **Atilotrelvir** is outlined below.



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Caption: Workflow of the **Atilotrelvir** Phase 2/3 Clinical Trial.

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